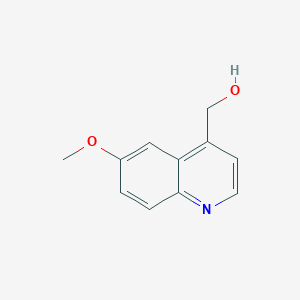
4-Hydroxymethyl-6-methoxyquinoline
Vue d'ensemble
Description
4-Hydroxymethyl-6-methoxyquinoline is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that 4-hydroxymethyl-6-methoxyquinoline exhibits notable anticancer activities. Studies have demonstrated its efficacy against various human cancer cell lines, including:
- Breast Cancer (T47D)
- Lung Adenocarcinoma (A549)
- Glioblastoma (SNB-19)
The compound's IC50 values ranged from 5.3 to 9.3 µM, showing selective toxicity towards cancer cells while sparing normal human dermal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.
Antibacterial Applications
This compound has also been investigated for its antibacterial properties. It has been identified as a potential candidate for treating bacterial infections due to its ability to inhibit bacterial growth effectively. This application is particularly relevant in the context of increasing antibiotic resistance .
P-glycoprotein Inhibition
Recent studies have focused on the compound's role as a P-glycoprotein inhibitor. P-glycoprotein is involved in drug transport across cell membranes, and inhibiting it can enhance the efficacy of chemotherapeutic agents against multidrug-resistant cancer cells. The design of new analogues based on this compound has shown promising results in overcoming drug resistance in gastric carcinoma .
Case Study 1: Anticancer Activity Assessment
A detailed study evaluated the cytotoxic effects of this compound derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards resistant cells, suggesting potential for further development as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 7.5 | A549 |
| Benzylidene derivative | 6.0 | T47D |
| Control (Doxorubicin) | 8.0 | A549 |
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial properties of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential use as an alternative treatment option in clinical settings .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Propriétés
Numéro CAS |
92288-15-8 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-6,13H,7H2,1H3 |
Clé InChI |
ZPBVSNLTCADQOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














